molecular formula C9H10HgO2S B085677 Ethylmercurithiosalicylic acid CAS No. 148-61-8

Ethylmercurithiosalicylic acid

Cat. No.: B085677
CAS No.: 148-61-8
M. Wt: 382.83 g/mol
InChI Key: HXQVQGWHFRNKMS-UHFFFAOYSA-M
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Scientific Research Applications

Vaccine Preservation

Thimerosal has been historically used as a preservative in multi-dose vials of vaccines to prevent bacterial contamination. Its efficacy in this role has been well-documented, with studies indicating that it is significantly more effective than other preservatives like phenol . The compound's ability to inhibit microbial growth allows for the safe storage and administration of vaccines without compromising their potency.

Antiseptic and Antifungal Properties

Due to its oligodynamic effect, thimerosal has been employed as an antiseptic agent in various medical products, including:

  • Immunoglobulin preparations
  • Ophthalmic solutions
  • Nasal products
  • Tattoo inks

Studies have shown that thimerosal can effectively eliminate pathogens such as Staphylococcus aureus, which is crucial in preventing infections during medical procedures .

Enzyme Inhibition

Thimerosal acts as an oxidizing reagent that inhibits enzymes containing sulfhydryl groups. This property is particularly useful in biochemical research where enzyme activity needs to be regulated or studied under controlled conditions . Research indicates that thimerosal can bind to thiol-containing compounds like glutathione and cysteine, affecting cellular functions by modulating signaling pathways .

Cellular Studies

Recent studies have explored the impact of thimerosal on cellular health, particularly concerning mitochondrial function and oxidative stress. For instance, one study demonstrated that exposure to thimerosal resulted in concentration-dependent mitochondrial damage and cell death in neuronal cell lines . This research highlights the dual nature of thimerosal as both a useful tool in laboratory settings and a potential risk factor for cellular toxicity.

Toxicological Considerations

Despite its applications, thimerosal has faced scrutiny due to concerns about mercury exposure. The compound metabolizes into ethylmercury and thiosalicylate within the body, raising questions about its safety profile, especially in pediatric populations exposed through vaccinations .

Regulatory Perspectives

Regulatory bodies such as the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have reviewed the safety of thimerosal extensively. They conclude that while ethylmercury is eliminated from the body more rapidly than methylmercury, concerns over its neurodevelopmental effects have led to its phased removal from childhood vaccines in many countries .

Case Studies and Research Findings

Study TitleFocusFindings
Mitochondrial Dysfunction Induced by ThimerosalNeurotoxicityDemonstrated mitochondrial damage and oxidative stress in neuronal cells due to thimerosal exposure .
Antiseptic Efficacy of ThimerosalMicrobial InhibitionShowed thimerosal's effectiveness against Staphylococcus aureus, supporting its use as a vaccine preservative .
Comparison of Ethylmercury and Methylmercury ToxicityToxicologyFound equivalent adverse effects on cardiovascular and immune cells between ethylmercury (thimerosal) and methylmercury .

Biological Activity

Ethylmercurithiosalicylic acid, commonly known as thimerosal, is an organomercurial compound that has been widely used as a preservative in vaccines and other biological products. Its biological activity is primarily attributed to its antibacterial and antifungal properties, as well as its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is a derivative of thiosalicylic acid, characterized by the presence of ethylmercury. It exhibits significant lipophilicity, allowing it to cross biological membranes, including the blood-brain barrier. The compound is metabolized to ethylmercury and thiosalicylate upon administration. The mechanism of action involves:

  • Inhibition of Enzymatic Activity : Thimerosal binds to sulfhydryl groups in proteins and enzymes, inhibiting their activity. This includes methionine synthase and cystine/glutamate transporters, which are crucial for cellular metabolism and neurotransmission .
  • Calcium Signaling Modulation : Thimerosal activates inositol trisphosphate (InsP3) receptors on the endoplasmic reticulum, leading to increased intracellular calcium levels. This calcium influx can trigger various cellular responses, including apoptosis at high concentrations .

Pharmacokinetics

The pharmacokinetics of ethylmercury differ significantly from methylmercury:

  • Absorption : Less than 0.01% of an ingested dose is absorbed from the gastrointestinal tract in animal studies .
  • Distribution : The volume of distribution is approximately 266 L, indicating extensive distribution throughout body tissues .
  • Half-Life : Ethylmercury has a half-life ranging from 2.9 to 4.1 days when administered intramuscularly in infants. In contrast, its half-life in blood is estimated at about 8.8 days .
  • Elimination : Ethylmercury is primarily excreted through the gastrointestinal tract, with significant concentrations found in stool samples .

Toxicity and Adverse Effects

While thimerosal has been shown to have antibacterial properties, concerns regarding its toxicity have been raised:

  • Toxicity Levels : The LD50 (lethal dose for 50% of subjects) for oral administration in mice is approximately 75 mg/kg .
  • Neurological Effects : High doses have been linked to increased oxidative stress and apoptosis in neuronal cells. Studies have indicated potential associations between thimerosal exposure and neurodevelopmental disorders such as autism, particularly in genetically susceptible populations .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • Columbia University Study : Research indicated that mice exposed to thimerosal during critical developmental periods exhibited behaviors mimicking autism spectrum disorders, including social withdrawal and hyperactivity .
  • Neurodevelopmental Outcomes : A comprehensive review highlighted that exposure to mercury from vaccines may correlate with increased rates of neurodevelopmental disorders in children with specific genetic susceptibilities .
  • Mechanistic Insights : Investigations into the cellular mechanisms revealed that thimerosal's interaction with cellular components could lead to long-term neurotoxic effects, necessitating further research into safe levels for pediatric use .

Summary Table of Biological Activity

PropertyDescription
Chemical StructureThis compound (Thimerosal)
Mechanism of ActionInhibition of sulfhydryl-containing enzymes
Absorption<0.01% from GI tract
Volume of Distribution~266 L
Half-Life2.9 - 4.1 days (infants)
Toxicity (LD50)75 mg/kg (mouse)
Key Health ConcernsPotential neurodevelopmental impacts

Properties

CAS No.

148-61-8

Molecular Formula

C9H10HgO2S

Molecular Weight

382.83 g/mol

IUPAC Name

(2-carboxyphenyl)sulfanyl-ethylmercury

InChI

InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1

InChI Key

HXQVQGWHFRNKMS-UHFFFAOYSA-M

SMILES

CC[Hg]SC1=CC=CC=C1C(=O)O

Isomeric SMILES

CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-]

Canonical SMILES

CC[Hg]SC1=CC=CC=C1C(=O)O

Key on ui other cas no.

148-61-8
736071-66-2

Synonyms

2-(ethylmercuriothio)benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethylmercurithiosalicylic acid
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Ethylmercurithiosalicylic acid

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